molecular formula C12H12N2O2 B1196866 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide CAS No. 29095-44-1

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Cat. No.: B1196866
CAS No.: 29095-44-1
M. Wt: 216.24 g/mol
InChI Key: FIUGYEVWNQNDDO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71955. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth . Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, it can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression . Its localization in other organelles, such as mitochondria, can also impact cellular metabolism and energy production .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGYEVWNQNDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951697
Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29095-44-1
Record name N,N-Dimethyl-α-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29095-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029095441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-α-oxo-1H-indole-3-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7BWU2Q2P
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide exert its antidepressant-like effects?

A: While the exact mechanism of action is still under investigation, research suggests that 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide, along with several related halogenated derivatives (specifically those containing chlorine, bromine, or iodine at the 5-position of the indole ring), displays affinity for serotonin receptors 5-HT1A and 5-HT7. [] This interaction with serotonin receptors is believed to play a crucial role in its observed antidepressant-like activity in the mouse forced swim test. [] Further research is needed to fully elucidate the downstream effects of this interaction.

Q2: What is the significance of the bromine substituent in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide in the context of drug development?

A: The research highlights the unique role of bromine in exploring novel chemical space for drug discovery, particularly within the context of marine-inspired compounds. [] Bromine, being abundant in the marine environment, is a common element in marine natural products. Introducing bromine into the structure of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide can significantly impact its pharmacological properties. [] Specifically, the presence of bromine can influence the molecule's electrostatic interactions with its biological targets, potentially leading to enhanced binding affinity and altered activity. []

Q3: What is known about the structural characteristics of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide?

A: 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide (C12H12N2O2) features two carbonyl groups with a distinct orientation due to the influence of hydrogen bonding. [] This orientation is characterized by a specific torsion angle, differentiating it from similar compounds. [] This structural information, obtained through techniques like X-ray crystallography, is crucial for understanding the molecule's interactions with its biological targets and its physicochemical properties.

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